Product packaging for 4,7-Dichloro-8-fluoroquinoline(Cat. No.:CAS No. 773148-80-4)

4,7-Dichloro-8-fluoroquinoline

Cat. No.: B1461325
CAS No.: 773148-80-4
M. Wt: 216.04 g/mol
InChI Key: WTJODNMPMHKCLX-UHFFFAOYSA-N
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Description

Historical Evolution of Quinolone and Fluoroquinolone Antimicrobials

The journey of quinolone antimicrobials began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. fluorochem.co.uk Initially introduced for clinical use in 1967, nalidixic acid, technically a naphthyridone, exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria, and was mainly used for urinary tract infections. oup.combrieflands.com This first-generation quinolone had limitations, including modest potency and unfavorable pharmacokinetic properties. fluorochem.co.uk

A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus, giving rise to the fluoroquinolones. fluorochem.co.uk Norfloxacin (B1679917), patented in 1978, was the first of this new generation and demonstrated a much broader spectrum of activity and improved pharmacokinetics compared to its predecessors. fluorochem.co.ukoup.com The addition of a piperazine (B1678402) ring at the C-7 position further enhanced activity against Gram-negative organisms, including Pseudomonas aeruginosa.

Subsequent development led to second-generation fluoroquinolones like ciprofloxacin (B1669076), which offered potent activity against a wide range of Gram-negative bacteria and became crucial for treating serious infections. brieflands.com The evolution continued with third-generation agents, often called "respiratory quinolones" like levofloxacin (B1675101) and moxifloxacin, which showed enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. brieflands.com Fourth-generation fluoroquinolones were developed to have even broader spectrum, including activity against anaerobic bacteria. fluorochem.co.uk This progression from a narrow-spectrum agent to broad-spectrum systemic drugs illustrates a remarkable evolution driven by systematic chemical modifications of the core quinolone scaffold. brieflands.com

Significance of the Quinolone Scaffold in Medicinal Chemistry and Drug Discovery

The quinolone scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities. rsc.org While most renowned for their antibacterial effects, which are exerted through the inhibition of bacterial DNA gyrase and topoisomerase IV, quinolone derivatives have been investigated for a wide array of therapeutic applications. fluorochem.co.ukrsc.org These include potential uses as anticancer, antiviral (including anti-HIV), antimalarial, antifungal, and anti-inflammatory agents. rsc.org

The bicyclic structure of the 4-quinolone is a key feature that can be extensively modified at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) to modulate its physicochemical and pharmacological properties. rsc.org This amenability to chemical modification allows for the fine-tuning of activity, spectrum, and safety profiles, making it an attractive template for drug design. rsc.org The β-keto carboxylic acid moiety at positions 3 and 4 is generally considered essential for its interaction with DNA. brieflands.com The synthetic accessibility of quinolones and the ability to generate large libraries of derivatives have made them a central focus in the search for new therapeutic agents to combat infectious diseases and other conditions. rsc.org

Positioning of 4,7-Dichloro-8-fluoroquinoline within the Halogenated Quinolone and Fluoroquinoline Class

This compound is a halogenated quinoline (B57606) derivative that serves as a key chemical intermediate in the synthesis of more complex molecules. Its structure is characterized by chlorine atoms at positions 4 and 7, and a fluorine atom at position 8. This specific halogenation pattern significantly influences its chemical reactivity and potential biological activity, positioning it within a distinct subgroup of the broader quinolone class.

The presence of halogens on the quinoline ring is a common strategy to enhance biological activity. For instance, a fluorine atom at the C-6 position is a defining feature of the highly successful fluoroquinolone antibiotics. brieflands.com Halogenation at other positions also plays a critical role. A halogen (fluorine or chlorine) at the 8-position has been shown to improve oral absorption and activity against anaerobic bacteria. nih.gov However, halogenation at this position can also be associated with phototoxicity. nih.gov The chlorine at the C-7 position is a site for further chemical modification, often through nucleophilic substitution, to introduce different side chains that can modulate the compound's spectrum of activity and pharmacokinetic properties. The chlorine atom at the C-4 position is also highly reactive towards nucleophiles, making it a common handle for synthetic transformations.

Compared to its parent compound, 4,7-dichloroquinoline (B193633), which is a crucial intermediate for antimalarial drugs like chloroquine and hydroxychloroquine, the addition of an 8-fluoro group in this compound alters its electronic properties and reactivity. wikipedia.org This positions it as a building block for a different set of potential therapeutic agents, likely with a modified biological target profile or improved properties. For instance, derivatives of this compound have been explored in the context of developing new pharmaceuticals.

The table below provides the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 773148-80-4
Molecular Formula C₉H₄Cl₂FN
Molar Mass 216.04 g/mol

This compound is primarily utilized in research and development as a starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. vulcanchem.com Its specific halogenation pattern makes it a valuable tool for medicinal chemists exploring the structure-activity relationships of halogenated quinolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2FN B1461325 4,7-Dichloro-8-fluoroquinoline CAS No. 773148-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJODNMPMHKCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 4,7 Dichloro 8 Fluoroquinoline and Its Analogues

Established Synthetic Methodologies for Quinolone Ring Systems

The construction of the fundamental quinoline (B57606) ring is the initial step toward the synthesis of 4,7-dichloro-8-fluoroquinoline. A variety of methods have been developed over the years, ranging from classical name reactions to modern catalytic systems.

Classical methods for quinoline synthesis are characterized by the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. These reactions, though established for over a century, remain relevant in organic synthesis.

The Conrad–Limpach synthesis is a two-step process for producing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). nih.govorientjchem.org The reaction begins with the condensation of an aniline with a β-ketoester. orientjchem.org Depending on the reaction conditions, this can proceed via two pathways. Under kinetic control at lower temperatures, a β-aminoacrylate is formed, which upon thermal cyclization (often at temperatures around 250 °C) yields a 4-quinolone. nih.govnih.gov Under thermodynamic control at higher temperatures (around 140 °C), the reaction can lead to a β-keto anilide, which cyclizes to the isomeric 2-quinolone, a pathway known as the Knorr quinoline synthesis. orientjchem.org For the synthesis of precursors to this compound, the Conrad-Limpach pathway to 4-quinolones is the relevant route.

The Skraup synthesis is another foundational method for preparing quinolines, typically from aniline, glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. mdpi.comnih.gov The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein. nih.gov This is followed by a Michael addition of the aniline to acrolein. The resulting intermediate then undergoes electrophilic cyclization onto the benzene (B151609) ring, followed by dehydration and oxidation to yield the quinoline core. wikipedia.org The reaction is known for being vigorous, often requiring a moderator such as ferrous sulfate. mdpi.com Variants of the Skraup synthesis can utilize substituted anilines to produce substituted quinolines. researchgate.net

Other classical methods include the Gould-Jacobs reaction, which is particularly important for the synthesis of fluoroquinolones. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgquimicaorganica.org This ester can then be hydrolyzed and decarboxylated.

Classical ReactionStarting MaterialsProduct TypeKey Features
Conrad-Limpach Aniline, β-ketoester4-Hydroxyquinoline (B1666331)Two-step process, temperature-dependent regioselectivity. nih.govorientjchem.org
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing AgentQuinolineExothermic reaction, forms the basic quinoline skeleton. mdpi.comnih.gov
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylateWidely used for fluoroquinolone synthesis. wikipedia.orgquimicaorganica.org

Modern synthetic chemistry has introduced a variety of catalyst-mediated reactions that offer milder conditions, greater functional group tolerance, and improved efficiency for quinoline synthesis. Transition metal catalysis, in particular, has revolutionized the construction of these heterocyclic systems. mdpi.com

Palladium-catalyzed reactions are prominent in this area. nih.gov For example, the palladium-catalyzed three-component carbonylative cyclization of 2-iodoanilines, terminal alkynes, and carbon monoxide provides an efficient route to 2-substituted quinolin-4-ones. usu.edu Another approach involves the palladium-catalyzed oxidative annulation of acrylamides with strained arynes. nih.gov These methods allow for the rapid assembly of complex quinolone structures under relatively mild conditions.

Nickel-catalyzed C-H activation has also emerged as a powerful tool. By using a nickel catalyst in conjunction with a Lewis acid co-catalyst (like an aluminum complex), it is possible to direct the alkylation or alkenylation of quinolines at the C4-position with high regioselectivity. mdpi.com

Furthermore, metal-free approaches are gaining traction. These can involve oxidative annulation strategies promoted by recyclable oxidants or superacids that facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. rsc.org

Catalytic ApproachCatalyst/ReagentReaction TypeAdvantages
Palladium Catalysis Pd(OAc)₂, PdCl₂(PPh₃)₂Carbonylative Cyclization, AnnulationHigh efficiency, mild conditions, functional group tolerance. nih.govusu.edu
Nickel Catalysis Ni(cod)₂, Lewis AcidC-H Activation/AlkylationHigh regioselectivity for C4 functionalization. mdpi.com
Metal-Free Superacids, Organic OxidantsOxidative AnnulationAvoids transition metals, often uses recyclable reagents. rsc.org

Targeted Halogenation and Fluorination Methodologies at Key Positions

The synthesis of this compound requires precise control over the introduction of three halogen atoms onto the quinoline ring. This is typically achieved by a combination of building the ring from a pre-halogenated precursor and subsequent regioselective halogenation reactions. The most logical synthetic strategy involves starting with a fluorinated aniline to establish the C-8 fluorine atom, followed by construction of the chloro-substituted quinoline ring.

The introduction of chlorine atoms at the C-4 and C-7 positions is a key transformation. The synthesis of the closely related and industrially significant compound, 4,7-dichloroquinoline (B193633), provides a well-established blueprint for this process. wikipedia.org

A common route starts with a 3-chloroaniline (B41212) derivative. For the target molecule, this would be 3-chloro-6-fluoroaniline . This starting material undergoes a cyclization reaction, such as the Gould-Jacobs reaction, to build the pyridine (B92270) ring. This process yields a 7-chloro-8-fluoro-4-hydroxyquinoline intermediate. wikipedia.orgorgsyn.org

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation accomplished using a potent chlorinating agent, most commonly phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). orgsyn.orgnbinno.com The reaction involves heating the 4-hydroxyquinoline precursor with excess phosphoryl chloride, often at temperatures between 100-140 °C, to afford the desired this compound. nbinno.com

Direct regioselective fluorination of a pre-formed quinoline ring at the C-8 position is challenging due to the electronic nature of the heterocyclic system, which often leads to mixtures of isomers. rwth-aachen.de Therefore, the most effective strategy is to incorporate the fluorine atom at the beginning of the synthesis by using a fluorinated starting material.

The synthesis of an 8-fluoroquinoline (B1294397) derivative typically begins with 2-fluoroaniline (B146934) . nih.gov This precursor ensures that the fluorine atom is correctly positioned on the benzene portion of the molecule before the quinoline ring is formed. The 2-fluoroaniline can then be subjected to a cyclization reaction, such as a reaction with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid, to construct the 8-fluoro-4-hydroxyquinoline (B2378621) core. nih.gov By combining this approach with the use of a chlorinated aniline (as described in 2.2.1), one can build the required 7-chloro-8-fluoro-4-hydroxyquinoline intermediate, which is then chlorinated at the C-4 position.

Derivatization Strategies for Structural Modification and Bioactivity Enhancement

Once synthesized, this compound serves as a versatile scaffold for further modification. The chlorine atoms at the C-4 and C-7 positions are key handles for derivatization, with the C-4 chlorine being significantly more reactive toward nucleophilic aromatic substitution (SNAr) due to the activating effect of the adjacent ring nitrogen.

This differential reactivity allows for selective functionalization. The C-4 chlorine can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse side chains. This strategy is central to the synthesis of many quinoline-based drugs. For example, reacting 4,7-dichloroquinoline analogues with various primary or secondary amines (such as amino alcohols or substituted anilines) leads to the formation of 4-aminoquinoline (B48711) derivatives. scholaris.ca The presence of an electron-withdrawing group, such as a nitro group at the C-8 position, can further facilitate this nucleophilic substitution at the C-7 position. nih.govmdpi.com

Introducing fluorine atoms into strategic positions of quinoline derivatives is a known strategy to improve metabolic stability and potency. nih.gov The derivatization of the this compound core allows chemists to combine the advantageous properties of fluorine with a vast array of other functional groups introduced at the C-4 position, enabling the fine-tuning of the molecule's biological activity.

PositionReactivityCommon NucleophilesPurpose of Derivatization
C-4 High (SNAr)Amines, Alcohols, ThiolsIntroduce diverse side chains, modulate bioactivity and solubility. scholaris.ca
C-7 Lower (SNAr)Amines (under harsher conditions or with activation)Modify the scaffold for structure-activity relationship studies. nih.govmdpi.com

Substituent Modifications on the Quinoline Core

Modifications on the quinoline core of 4,7-dichloroquinoline analogues are primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is particularly susceptible to displacement by nucleophiles due to the activating effect of the adjacent ring nitrogen. This differential reactivity allows for selective functionalization at C4 while retaining the C7 chloro group for subsequent transformations.

Common nucleophiles employed in these reactions include primary and secondary amines, which lead to the formation of 4-aminoquinoline derivatives. For instance, the reaction of 4,7-dichloroquinoline with various diaminoalkanes under reflux conditions results in the formation of 4-amino-7-chloroquinoline precursors. scielo.br This selective substitution is a cornerstone in the synthesis of many quinoline-based therapeutic agents.

Further modifications can be introduced at other positions of the quinoline ring. For example, nitration of 4,7-dichloroquinoline with sodium nitrate (B79036) in concentrated sulfuric acid yields 4,7-dichloro-8-nitroquinoline. scholaris.ca The nitro group can then be reduced to an amino group, which can be further functionalized. For example, the resulting 4,7-dichloro-8-aminoquinoline can undergo N-alkylation with reagents like iodomethane (B122720) in the presence of a base such as sodium hydride to yield 8-dimethylamino-4,7-dichloroquinoline. scholaris.ca

The following table summarizes selected substituent modifications on the 4,7-dichloroquinoline core:

Starting MaterialReagent(s)Position of ModificationProductReference
4,7-DichloroquinolineDiaminoalkanesC44-(diaminoalkyl)amino-7-chloroquinoline scielo.br
4,7-DichloroquinolineSodium nitrate, Sulfuric acidC84,7-Dichloro-8-nitroquinoline scholaris.ca
4,7-Dichloro-8-aminoquinolineIodomethane, Sodium hydrideC8-NH28-Dimethylamino-4,7-dichloroquinoline scholaris.ca

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The synthesis of hybrid molecules involves covalently linking the this compound scaffold (or its analogues) with another pharmacophore, often through a linker. This strategy aims to combine the biological activities of both moieties or to develop novel compounds with unique pharmacological profiles.

A common approach involves the reaction of 4,7-dichloroquinoline with a molecule containing a nucleophilic group, such as an amine. For example, hybrid molecules have been synthesized by linking the 4,7-dichloroquinoline moiety to a primaquine (B1584692) motif. nih.gov In one instance, 6-methoxy-8-aminoquinoline was reacted with 4,7-dichloroquinoline under neat conditions at 120°C to afford the corresponding hybrid molecule. nih.gov

Another strategy for creating hybrid molecules is through multi-step synthetic sequences. This can involve the initial modification of a separate molecular fragment, which is then coupled to the quinoline core. For example, a piperazine-containing fragment can be synthesized and subsequently linked to 4,7-dichloroquinoline. nih.gov The synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids has also been reported, where the two heterocyclic systems are connected through different linkers. mdpi.com

The following table provides examples of synthetic routes for hybrid molecules incorporating the 4,7-dichloroquinoline moiety:

Quinoline PrecursorCoupling PartnerReaction ConditionsHybrid MoleculeReference
4,7-Dichloroquinoline6-Methoxy-8-aminoquinolineNeat, 120°CPrimaquine-chloroquine hybrid nih.gov
4,7-DichloroquinolineAmine-functionalized piperazine (B1678402) derivative-Piperazine-linked hybrid nih.gov
4,7-Dichloroquinoline3-Amino-1,2,4-triazoleEthanol, reflux, ultrasound7-Chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine semanticscholar.org
4,7-Dichloroquinolineo-Phenylenediamine-Benzimidazole-quinoline hybrid semanticscholar.org

Molecular Mechanisms of Action and Target Interactions of Fluoroquinolone Analogues

Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govyoutube.comdrugbank.com These enzymes are crucial for managing DNA topology, a process vital for DNA replication, repair, and transcription. nih.govyoutube.comdrugbank.comnih.gov By creating and resealing double-stranded breaks in the DNA, these enzymes allow for the passage of other DNA segments to relieve supercoiling and decatenate daughter chromosomes. nih.govyoutube.com Fluoroquinolones interfere with this process, leading to the disruption of DNA synthesis and ultimately, cell death. nih.govyoutube.com

The specific preference for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species and the specific fluoroquinolone structure. nih.gov Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.gov

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). nih.gov The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function. youtube.com Fluoroquinolones bind to the complex formed between DNA gyrase and DNA. youtube.comyoutube.com This interaction inhibits the resealing of the DNA strands, trapping the enzyme on the DNA in a state where the DNA is cleaved. nih.govyoutube.com This blockage of the enzyme's function leads to an accumulation of negative supercoils and stalls the replication fork, which is lethal to the bacterium.

Topoisomerase IV is also a tetrameric enzyme, consisting of two ParC and two ParE subunits (C₂E₂), which are homologous to the GyrA and GyrB subunits of DNA gyrase, respectively. nih.gov The primary role of topoisomerase IV is in the decatenation of newly replicated daughter chromosomes, allowing them to segregate into daughter cells. youtube.com Similar to its action on DNA gyrase, a fluoroquinolone analogue like 4,7-Dichloro-8-fluoroquinoline is expected to bind to the topoisomerase IV-DNA complex. youtube.com This binding prevents the re-ligation of the cleaved DNA strands, leading to a failure in chromosome segregation and subsequent cell division, resulting in bacterial cell death. youtube.com

Formation of Drug-Enzyme-DNA Cleaved Complexes

The core mechanism of fluoroquinolone action is the stabilization of a ternary complex consisting of the drug, the topoisomerase enzyme, and the cleaved DNA. nih.gov When the topoisomerase enzyme creates a double-stranded break in the DNA, the fluoroquinolone molecule intercalates into the DNA at the site of the break. This interaction forms a physical barrier that prevents the enzyme from resealing the DNA strands. nih.govyoutube.com These stabilized "cleaved complexes" are roadblocks for the cellular machinery involved in DNA replication and transcription. The collision of a replication fork with this complex can convert the reversible DNA lesion into an irreversible and lethal double-stranded DNA break, triggering cellular death pathways.

Specific Binding Modes and Interaction Sites

The interaction between fluoroquinolones, the topoisomerase, and DNA is highly specific and involves several key molecular features of the drug. The quinolone core, along with its various substituents, engages in a network of interactions within a binding pocket formed by both the enzyme and the DNA.

A critical feature of the fluoroquinolone structure is the keto-acid moiety at the C3 and C4 positions. This group is essential for the drug's activity and is believed to mediate binding through the chelation of a magnesium ion (Mg²⁺). This ion, in turn, is thought to form a bridge by interacting with water molecules and specific amino acid residues (typically a serine and an acidic residue) in the GyrA or ParC subunit of the topoisomerase. This water-metal ion bridge is a key interaction that stabilizes the drug within the DNA cleavage site.

The substituents at the C7 and C8 positions of the quinolone ring play a crucial role in determining the potency, spectrum of activity, and target preference of the drug.

C7 Substituent: The dichloro substitution at the C7 position of this compound is significant. The C7 position is known to influence the drug's interaction with the enzyme, affecting its potency and penetration into the bacterial cell. Different substituents at this position can alter the drug's affinity for either DNA gyrase or topoisomerase IV, thereby modulating its activity against Gram-negative versus Gram-positive bacteria.

C8 Substituent: The fluorine atom at the C8 position is also a key determinant of the compound's properties. An 8-fluoro substituent, as seen in the subject compound, can enhance the drug's activity and influence its target preference. For example, some studies have shown that a C8-methoxy group can increase the lethality of fluoroquinolones and reduce the likelihood of resistance development. While a fluorine atom is different, it is expected to similarly modulate the electronic properties of the quinolone ring and its interaction with the target enzymes.

Interactive Data Table: Target Enzyme Inhibition by Fluoroquinolone Analogues

The following table presents representative data on the inhibitory concentrations (IC₅₀) of various well-studied fluoroquinolones against DNA gyrase and topoisomerase IV from different bacterial species. This illustrates the general principles of target preference discussed above.

FluoroquinoloneBacterial SpeciesTarget EnzymeIC₅₀ (µg/mL)Primary Target
Ciprofloxacin (B1669076) Escherichia coliDNA Gyrase0.1DNA Gyrase
Topoisomerase IV1.6
Staphylococcus aureusDNA Gyrase0.8Topoisomerase IV
Topoisomerase IV0.4
Moxifloxacin Escherichia coliDNA Gyrase0.2DNA Gyrase
Topoisomerase IV1.5
Staphylococcus aureusDNA Gyrase0.2Dual
Topoisomerase IV0.2
Levofloxacin (B1675101) Escherichia coliDNA Gyrase0.15DNA Gyrase
Topoisomerase IV2.0
Staphylococcus aureusDNA Gyrase1.0Topoisomerase IV
Topoisomerase IV0.5

Broader Cellular and Biochemical Impact within the Bacterial Cell

While the primary mechanism of action of fluoroquinolone analogues, including compounds like this compound, is the inhibition of DNA gyrase and topoisomerase IV, their interaction with these enzymes triggers a cascade of downstream cellular and biochemical events that extend far beyond the initial DNA damage. These broader impacts are crucial for the ultimate bactericidal activity of these compounds and play a significant role in the development of antibiotic resistance. The cellular response to fluoroquinolone-induced damage is multifaceted, involving the activation of stress responses, alterations in metabolic pathways, and morphological changes.

A pivotal cellular reaction to the DNA double-strand breaks caused by fluoroquinolone analogues is the induction of the SOS response, a sophisticated DNA repair system in bacteria. nih.goveuropa.euamegroups.org This response is a last resort for the bacterial cell to survive extensive DNA damage. The accumulation of single-stranded DNA, resulting from the action of fluoroquinolones, activates the RecA protein, which in turn mediates the autocleavage of the LexA repressor protein. amegroups.org This derepresses a multitude of genes involved in DNA repair and damage tolerance. nih.gov The activation of the SOS response can, paradoxically, contribute to the development of antibiotic resistance by promoting mutations and the horizontal transfer of resistance genes. europa.eu

Fluoroquinolone treatment also elicits significant alterations in bacterial metabolism. Studies on the impact of ciprofloxacin on Staphylococcus aureus have revealed considerable changes in the intracellular concentrations of various metabolites. For instance, exposure to ciprofloxacin leads to an increase in the levels of several amino acids and intermediates of the tricarboxylic acid (TCC) cycle. nih.gov Furthermore, a notable accumulation of purine and pyrimidine pathway metabolites is observed, indicating a profound disruption of nucleotide metabolism. nih.gov These metabolic perturbations reflect the cell's attempt to cope with the stress induced by DNA damage and replication arrest.

Morphological changes are another hallmark of the bacterial response to fluoroquinolone analogues. Inhibition of DNA synthesis and cell division processes often leads to filamentation, a condition where bacterial cells continue to grow in length but are unable to divide. nih.gov This results in the formation of long, filamentous cells. Such morphological aberrations are a direct consequence of the disruption of the coordination between cell growth and cell division, a critical process for bacterial proliferation. nih.gov

The following tables provide a summary of the key genes involved in the SOS response and the observed metabolic changes in bacteria upon exposure to fluoroquinolones.

Table 1: Key Genes in the Bacterial SOS Response Induced by Fluoroquinolones

GeneFunctionReference
recACentral regulator of the SOS response; senses DNA damage and promotes LexA cleavage. nih.govamegroups.org
lexARepressor of SOS genes; its cleavage derepresses the SOS regulon. nih.govamegroups.org
uvrAInvolved in the nucleotide excision repair pathway. nih.gov
dinBEncodes DNA polymerase IV, an error-prone polymerase involved in translesion synthesis. nih.gov
umuDCEncodes DNA polymerase V, another error-prone polymerase that contributes to mutagenesis. nih.gov

Table 2: Selected Metabolic Changes in Staphylococcus aureus after Ciprofloxacin Exposure

Metabolic PathwayAffected MetabolitesObserved ChangeReference
Amino Acid Metabolism Methionine, Glutamine, N-acetylglutamine, GlutamateIncreased nih.gov
Tricarboxylic Acid (TCC) Cycle Citrate, Isocitrate, 2-oxoglutarateIncreased nih.gov
Purine and Pyrimidine Metabolism (Deoxy)nucleotides, Nucleosides, CAIR, XMPIncreased nih.gov
Glycolysis 1,3-bisphosphoglycerateDecreased nih.gov

Structure Activity Relationship Sar and Structure Side Effect Relationship Sser Analysis for 4,7 Dichloro 8 Fluoroquinoline Analogues

Impact of Halogenation at C-8 on Antimicrobial Efficacy and Pharmacological Profiles

Research on a range of fluoroquinolones has demonstrated that C-8 halogen and methoxy (B1213986) groups can enhance bacteriostatic and bactericidal activities, particularly against resistant bacterial mutants. nih.gov For instance, in a study examining fluoroquinolone activity against a gyrase mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus, C-8 modified compounds were consistently more active than their C-8 hydrogen counterparts in blocking mutant growth. nih.gov Specifically, C-8 bromine and methoxy groups conferred the most significant activity enhancement against these resistant strains. nih.gov While a C-8 fluorine moiety also improved activity in some cases, its effect was not as universally pronounced. nih.gov

The nature of the halogen at C-8 can also influence the side-effect profile. For example, phototoxicity, a potential adverse effect of some quinolones, is strongly influenced by the substituent at the 8-position. Halogens at this position have been associated with the greatest photoreaction, whereas hydrogen or methoxy groups show little light-induced toxicity. nih.gov This highlights a key aspect of the structure-side-effect relationship (SSER) where a modification that enhances efficacy may also introduce undesirable properties that need to be carefully managed in drug design.

The following table summarizes the general impact of C-8 substituents on the activity of quinolone analogues based on available research.

C-8 SubstituentImpact on Antimicrobial ActivityImpact on Pharmacological Profile
Fluorine Generally enhances activity, particularly against resistant mutants. nih.govMay increase the potential for phototoxicity. nih.gov
Chlorine Improves oral absorption and activity against anaerobes. nih.govPotential for phototoxicity. nih.gov
Bromine Confers significant activity enhancement against resistant mutants. nih.govData on specific side effects is less common in general reviews.
Methoxy Enhances bacteriostatic activity against resistant variants. nih.govAssociated with low light-induced toxicity. nih.gov
Hydrogen Generally less active than C-8 halogenated or methoxy derivatives against resistant strains. nih.govLow potential for phototoxicity. nih.gov

Role of Dichloro Substitution at C-4 and C-7 on Potency, Spectrum, and Target Binding

The presence of chloro groups at both the C-4 and C-7 positions of the quinoline (B57606) ring profoundly influences the compound's potency, antimicrobial spectrum, and interaction with its molecular targets. The 4-amino-7-chloroquinoline scaffold is a well-established pharmacophore in antimalarial drug design, with the chlorine at C-7 being crucial for activity. jneonatalsurg.com

The substituent at the C-7 position, in particular, plays a significant role in modulating both the potency and the side-effect profile of quinolones. The introduction of various cyclic amines at this position is a common strategy to enhance antibacterial activity. For example, an alkylated pyrrolidine (B122466) or piperazine (B1678402) at C-7 can increase the serum half-life and potency against Gram-positive bacteria. nih.gov However, these same substituents can also contribute to central nervous system (CNS) effects and drug interactions. nih.gov

The chlorine at the C-4 position is also a key feature. In the context of 4-aminoquinolines, this position is critical for the drug's mechanism of action, which often involves interference with heme metabolism in malarial parasites. nih.gov While the provided search results focus more broadly on quinolines and fluoroquinolones, the principles of substitution at these positions can be extrapolated to understand the properties of 4,7-dichloro-8-fluoroquinoline analogues. The dichloro substitution pattern establishes a specific electronic and steric environment that dictates how the molecule interacts with its biological targets, such as bacterial DNA gyrase and topoisomerase IV.

Correlation between Specific Structural Features and Antimicrobial Spectrum (Gram-Positive, Gram-Negative, Anaerobes)

The antimicrobial spectrum of quinoline derivatives is intricately linked to their structural features. Modifications at various positions on the quinoline core can selectively enhance activity against different types of bacteria.

Activity against Gram-negative bacteria , including common pathogens like Escherichia coli and Pseudomonas aeruginosa, is also heavily influenced by the C-7 substituent. The nature of this group affects the molecule's ability to penetrate the outer membrane of Gram-negative bacteria.

As mentioned previously, a halogen at the C-8 position is a key feature for enhancing activity against anaerobic bacteria . nih.gov This is a crucial consideration for developing broad-spectrum agents that can be effective in mixed infections.

The following table outlines the general correlation between structural features and the antimicrobial spectrum of quinoline analogues.

Structural FeatureImpact on Antimicrobial Spectrum
C-7 Substituent (e.g., alkylated pyrrolidine/piperazine) Enhances potency against Gram-positive bacteria. nih.gov Influences penetration into Gram-negative bacteria.
C-8 Halogen (F or Cl) Improves activity against anaerobes. nih.gov
N-1 Substituent (e.g., cyclopropyl) Improves overall potency against a broad range of bacteria. nih.gov
C-5 Amino Group Improves overall potency. nih.gov

Optimization of Pharmacological Profiles through Targeted Structural Modifications

The optimization of the pharmacological profile of quinoline analogues involves a careful balancing act of enhancing antimicrobial efficacy while minimizing undesirable side effects. This is achieved through targeted structural modifications based on established SAR and SSER principles.

A key strategy is the modification of the C-7 substituent. While simple pyrrolidines and piperazines at this position can lead to CNS effects and drug interactions, increasing the steric bulk through alkylation can ameliorate these issues. nih.gov This demonstrates a clear path for rationally designing safer quinoline-based drugs.

Furthermore, the choice of substituent at the C-8 position can be used to mitigate phototoxicity. By replacing a halogen at this position with a methoxy group, for instance, the potential for light-induced toxicity can be significantly reduced while still retaining enhanced antimicrobial activity against certain resistant strains. nih.govnih.gov

The concept of creating molecular hybrids, where the quinoline scaffold is combined with other pharmacophores, is another promising approach to optimize pharmacological profiles. nih.gov This strategy aims to leverage the beneficial properties of different molecular entities to create a single compound with improved activity and a more favorable safety profile.

Molecular Design Principles for Modulating Efficacy and Reducing Off-Target Interactions

The rational design of novel quinoline-based antimicrobial agents is guided by several key molecular design principles aimed at maximizing efficacy and minimizing off-target interactions.

One fundamental principle is the use of structure-based drug design . This involves understanding the three-dimensional structure of the target enzyme (e.g., DNA gyrase) and designing molecules that fit precisely into the active site. Molecular docking and pharmacophore mapping are computational tools that can aid in this process by predicting the binding affinity and orientation of designed ligands. jneonatalsurg.commdpi.com

Another important principle is the application of QSAR (Quantitative Structure-Activity Relationship) studies. By analyzing the relationship between the physicochemical properties of a series of compounds and their biological activity, predictive models can be developed to guide the design of more potent analogues. mdpi.com

To reduce off-target interactions, medicinal chemists often employ strategies to improve the selectivity of the compound for its intended target. This can involve introducing structural modifications that create favorable interactions with the target enzyme while simultaneously creating unfavorable interactions with off-target proteins. The modulation of physicochemical properties such as lipophilicity and polarity can also influence the distribution of the drug in the body, thereby reducing its concentration at sites where it might cause adverse effects.

Ultimately, the goal of molecular design in this context is to identify structural motifs that mutually enhance efficacy while reducing side effects. nih.gov This requires a comprehensive understanding of the SAR and SSER for the quinoline class of compounds and the application of modern drug design techniques.

Biological Activities and Therapeutic Potential of this compound

Following a comprehensive review of scientific literature, it has been determined that there is no specific information available regarding the biological activities and therapeutic potential of the chemical compound This compound . Extensive searches for data on its antimicrobial, antimalarial, anticancer, and antiviral properties have not yielded any direct research findings or experimental data.

The provided search results discuss the biological activities of broader classes of related compounds, such as fluoroquinolones and 7-chloroquinolines in general. For instance, studies on various fluoroquinolone derivatives have explored their potential as antibacterial and anticancer agents. researchgate.netorientjchem.orgresearchgate.netnih.govekb.egmdpi.comnews-medical.netnih.govnih.govresearchgate.netnih.govmdpi.commdpi.com Similarly, research into 7-chloroquinoline (B30040) derivatives has indicated potential for antimalarial applications. nih.govnih.govmesamalaria.orgresearchgate.net

However, these findings are not specific to this compound and cannot be attributed to it without direct scientific evidence. The synthesis of various quinolone derivatives has been described in the literature, often in the context of developing new therapeutic agents. orientjchem.orgnih.gov Despite this, the specific biological profile of this compound remains uncharacterized in the available scientific reports.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the biological activities of this compound based on the currently available information. Further experimental research would be required to determine the specific therapeutic potential of this compound.

Biological Activities and Therapeutic Potential of Fluoroquinoline Derivatives

Antifungal Activity

While primarily known as antibacterial agents, fluoroquinolones have also been investigated for their antifungal properties. portlandpress.com The mechanism of action for their antifungal effects is believed to involve the inhibition of type II topoisomerases in fungal cells, which are enzymes essential for DNA replication. nih.gov Specifically, topoisomerase II has been identified as the main target for quinolones in yeast. nih.gov

Research has shown that certain fluoroquinolone compounds can potentiate the activity of other established antifungal drugs. portlandpress.com For example, studies on Aspergillus fumigatus revealed that while some common fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917) did not show a potentiating effect, other novel fluoroquinolone derivatives significantly enhanced the efficacy of echinocandins, a class of antifungal drugs that inhibit fungal cell wall synthesis. portlandpress.com This synergistic effect was observed against both standard and echinocandin-resistant strains of A. fumigatus. portlandpress.com In vivo studies in murine models of invasive candidiasis also showed that combining quinolones like trovafloxacin (B114552) with fluconazole (B54011) or amphotericin B improved survival rates more effectively than the antifungal drug alone. nih.gov

Furthermore, the antifungal activity of quinoline (B57606) derivatives is influenced by their substitution patterns. A study of new fluorinated quinoline analogs demonstrated notable activity against various phytopathogenic fungi. mdpi.com

Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogs

Compound Fungal Strain Inhibition Rate (%) at 50 µg/mL
2b Sclerotinia sclerotiorum >80
2e Sclerotinia sclerotiorum >80
2f Sclerotinia sclerotiorum >80
2k Sclerotinia sclerotiorum >80
2n Sclerotinia sclerotiorum >80
2g Rhizoctonia solani 80.8

Data sourced from a study on new fluorinated quinoline analogs. mdpi.com The specific structures of compounds 2b, 2e, 2f, 2g, 2k, and 2n are detailed in the source publication.

Antitubercular Activity

The quinoline nucleus is a cornerstone in the development of antitubercular agents, and fluoroquinolones are recognized as important second-line drugs for treating tuberculosis (TB), particularly in cases of multidrug-resistant (MDR-TB) strains. rroij.comrxlist.com Their primary target in Mycobacterium tuberculosis (Mtb) is the DNA gyrase, a type II topoisomerase that is crucial for maintaining the supercoiling of the bacterial DNA. rroij.comnih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance the antitubercular potency of these compounds. It has been established that substitutions at the C-7 and C-8 positions of the quinolone ring are particularly important for the interaction with Mtb DNA gyrase. nih.gov For instance, a methoxy (B1213986) group at the C-8 position can increase activity. nih.gov The C-6 fluorine and the N-1 cyclopropyl (B3062369) substituents are also considered advantageous structural features for targeting Mtb gyrase. rroij.com

Numerous quinoline derivatives have been synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain and other clinical isolates, with some compounds showing significant potency. nih.govnih.gov

Table 2: In Vitro Antitubercular Activity of Selected Quinoline Derivatives

Compound/Drug Target Strain Activity (MIC in µg/mL)
Compound 5f M. tuberculosis H37Rv 3.12
Compound 5e M. tuberculosis H37Rv 6.25
Synthesized Compound 5 M. tuberculosis H37Rv 2
Ciprofloxacin M. tuberculosis (250 isolates) MIC90: 1
Levofloxacin (B1675101) M. tuberculosis (250 isolates) MIC90: 1
Ofloxacin M. tuberculosis (250 isolates) MIC90: 2
Grepafloxacin M. tuberculosis (250 isolates) MIC90: 1

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. MIC90 is the concentration required to inhibit 90% of isolates. Data sourced from multiple studies. nih.govnih.govnih.gov

Other Investigational Biological Activities

The therapeutic potential of the quinoline scaffold extends beyond antimicrobial applications, with numerous derivatives being investigated for other biological activities, including anticancer and antileishmanial effects.

Anticancer Activity Substituted quinolines have emerged as a promising class of compounds with selective anticancer properties. rsc.org Researchers have synthesized and tested various 2-arylquinoline and related derivatives for their in vitro cytotoxicity against a panel of human cancer cell lines. rsc.orgnih.gov Several compounds have demonstrated significant cytotoxic effects, with some exhibiting IC50 values in the nanomolar range, comparable to standard chemotherapeutic drugs like doxorubicin. nih.govnih.gov For example, certain 2-arylquinolines showed potent and selective activity against cervical (HeLa) and prostate (PC3) cancer cell lines, while being less sensitive to breast cancer cells (MCF-7) and non-tumor fibroblasts. rsc.org The mechanism of action for some of these derivatives has been linked to the inhibition of key enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 3: In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound Cell Line Activity (IC50 in µM)
Quinoline 13 HeLa (Cervical Carcinoma) 8.3
Tetrahydroquinoline 18 HeLa (Cervical Carcinoma) 13.15
Quinoline 12 PC3 (Prostate Sarcoma) 31.37
Quinoline 11 PC3 (Prostate Sarcoma) 34.34
Compound 4f A549 (Lung Carcinoma) 0.015 ± 0.001 (EGFR Inhibition)
Compound 4f MCF7 (Breast Adenocarcinoma) Comparable to Doxorubicin
Quinoline 7 T47D (Breast Cancer) 0.016 ± 0.003

IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. rsc.orgnih.govnih.gov

Antileishmanial Activity Leishmaniasis is a parasitic disease for which new, effective, and low-toxicity drugs are needed. nih.govresearchgate.net The 2-substituted quinoline series of compounds has been identified as a valuable source of molecules with potent antileishmanial activity. nih.govnih.gov This discovery was spurred by strategies based on traditional medicine. nih.govresearchgate.net Both natural and synthetic 2-substituted quinolines have demonstrated significant in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis, as well as in vivo efficacy in animal models. nih.govasm.org Some derivatives have shown high selectivity, being much more toxic to the parasite than to mammalian cells. asm.org For instance, one 7-aroylstyrylquinoline derivative was found to be 10-fold more active than the reference drug miltefosine (B1683995) in vitro, with a selectivity index over 600 times higher. asm.org

Table 4: In Vitro Antileishmanial Activity of Selected 2-Substituted Quinolines against L. donovani

Compound Target Activity (IC50 in µM) Selectivity Index
Compound 35 Intramacrophage amastigotes 0.2 187
Compound 34 Intramacrophage amastigotes 2.1 27.3
Miltefosine (Reference) Intramacrophage amastigotes 2.0 0.31
Sitamaquine (Reference) Intramacrophage amastigotes 1.6 3.1

The Selectivity Index is the ratio of cytotoxicity (CC50 on KB cells) to antileishmanial activity (IC50 on L. donovani). A higher index indicates greater selectivity for the parasite. Data sourced from a study on new quinoline derivatives. asm.org

Mechanisms of Acquired and Intrinsic Resistance to Fluoroquinolones

Target-Site Mutations in Bacterial DNA Gyrase and Topoisomerase IV

The most significant and common cause of high-level fluoroquinolone resistance involves mutations in the genes that encode the subunits of DNA gyrase and topoisomerase IV. nih.govacs.org These mutations typically occur in specific, localized domains known as the quinolone resistance-determining regions (QRDRs), reducing the binding affinity of the drug to the enzyme-DNA complex. nih.gov

DNA gyrase, composed of two GyrA and two GyrB subunits (GyrA2GyrB2), is the primary target of fluoroquinolones in many Gram-negative bacteria. cdc.govyoutube.com Mutations in the QRDR of the gyrA gene are the most frequent cause of resistance. nih.gov Specific amino acid substitutions, particularly at positions like Serine-83 and Aspartate-87 (in E. coli), significantly decrease the drug's ability to bind to and stabilize the gyrase-DNA complex. nih.gov Mutations in the gyrB gene are less common but also contribute to resistance by altering the enzyme's structure.

In most Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, the primary target for many fluoroquinolones is topoisomerase IV. cdc.govyoutube.com This enzyme, a homolog of DNA gyrase, is composed of two ParC and two ParE subunits (ParC2ParE2). nih.gov Similar to gyrase, resistance arises from mutations in the QRDR of the genes encoding these subunits, most commonly in parC. nih.gov Key mutational hotspots in parC include positions corresponding to Serine-80 and Glutamate-84 in S. aureus. nih.gov While a single mutation in the primary target enzyme can confer low-level resistance, high-level resistance often requires additional mutations in the secondary target enzyme. nih.gov For instance, a Gram-positive bacterium might first develop a mutation in parC and subsequently acquire a mutation in gyrA to achieve clinically significant resistance. nih.gov

Table 1: Common Target-Site Mutations Conferring Fluoroquinolone Resistance

Enzyme Subunit Common Mutation Sites (E. coli numbering) Primary Bacterial Type Affected
GyrA Ser-83, Asp-87 Gram-negative
GyrB Less common Gram-negative
ParC Ser-80, Glu-84 (S. aureus numbering) Gram-positive

| ParE | Less common | Gram-positive |

Efflux Pump Mechanisms

Another major strategy bacteria employ to resist fluoroquinolones is the reduction of intracellular drug concentration through active efflux pumps. onehealthtrust.orgnih.gov These membrane-associated protein complexes recognize and expel a wide range of toxic compounds, including fluoroquinolones, from the cell. youtube.com Resistance occurs through the overexpression of genes that encode these pumps, often triggered by a regulatory mutation. cdc.gov Several families of efflux pumps contribute to fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly prominent in Gram-negative bacteria like Pseudomonas aeruginosa and E. coli. nih.gov For example, the overexpression of the AcrAB-TolC pump system in E. coli can decrease susceptibility to fluoroquinolones. nih.gov While efflux pumps alone may only confer low-level resistance, their overexpression can work synergistically with target-site mutations to produce high-level resistance. nih.govyoutube.com

Alterations in Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier that can limit the influx of antibiotics. The entry of hydrophilic fluoroquinolones into the bacterial cell is facilitated by porin channels. nih.gov Mutations that lead to a decrease in the number of these porins or alter their structure can reduce the rate at which fluoroquinolones accumulate inside the cell, thereby contributing to resistance. onehealthtrust.org This mechanism, like efflux pump overexpression, generally results in low-level resistance but can augment the effects of other resistance mechanisms. onehealthtrust.org

Plasmid-Mediated Resistance Determinants

While chromosomal mutations are the primary drivers of high-level resistance, bacteria can also acquire resistance genes through horizontal gene transfer via plasmids. cdc.gov These plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low levels of resistance on their own. However, their presence can facilitate the selection of higher-level chromosomal mutations. onehealthtrust.orgnih.gov There are three main types of PMQR:

Qnr Proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding. nih.govacs.org

AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can also acetylate certain fluoroquinolones (like ciprofloxacin (B1669076) and norfloxacin), reducing their efficacy. acs.org

Efflux Pumps: Plasmids can carry genes for efflux pumps, such as QepA and OqxAB, which actively remove fluoroquinolones from the cell. acs.org

Strategies to Overcome Resistance (e.g., Combination Therapies, Novel Analogues)

The rise of multidrug-resistant bacteria has spurred research into new strategies to combat fluoroquinolone resistance. One of the most promising approaches is the development of novel fluoroquinolone analogues designed to evade existing resistance mechanisms. nih.gov This involves synthetic chemistry to modify the core quinolone structure at various positions (C-7, C-8, etc.) to enhance activity against resistant strains. nih.govnih.gov

Chemical building blocks like 4,7-Dichloro-8-fluoroquinoline are essential starting materials in this endeavor. The dichlorinated and fluorinated quinoline (B57606) core provides a versatile scaffold for chemists to introduce new functional groups. The goal of these modifications includes:

Enhanced Target Binding: Creating molecules with a higher affinity for mutated DNA gyrase and topoisomerase IV. acs.org

Evasion of Efflux Pumps: Designing analogues that are poor substrates for common efflux pumps. cdc.gov

Dual-Target Potency: Developing compounds that potently inhibit both gyrase and topoisomerase IV, potentially requiring bacteria to acquire multiple mutations simultaneously to develop resistance. nih.govresearchgate.net

For example, modifications at the C-7 and C-8 positions of the quinolone ring have been shown to influence the spectrum of activity and potency against resistant pathogens. nih.govnih.gov By utilizing foundational molecules such as this compound, researchers can synthesize a new generation of fluoroquinolones with the potential to restore clinical utility against bacteria that have developed resistance to older agents.

Table 2: Compound Names Mentioned

Compound Name
This compound
Ciprofloxacin
Nalidixic acid
Norfloxacin (B1679917)
OqxAB

Advanced Analytical Methodologies for Research and Characterization of Fluoroquinolone Analogues

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com In the context of research involving 4,7-dichloro-8-fluoroquinoline, HPLC is indispensable for determining its concentration in various experimental matrices. The method's high resolution and accuracy make it suitable for a wide range of applications, from assessing purity in synthetic batches to quantifying the compound in biological fluids for pharmacokinetic studies. openaccessjournals.comresearchgate.net

A typical HPLC method for a fluoroquinolone analogue would involve a reversed-phase column, such as a C18, to separate the compound from other components based on its hydrophobicity. moca.net.uascielo.br The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, with the gradient or isocratic elution optimized to achieve the best peak shape and separation. moca.net.uawaters.com Detection is commonly performed using a UV-Vis detector, as the quinolone ring system possesses strong chromophores that absorb light in the UV range, typically around 280 nm. moca.net.ua

Key Parameters for a Hypothetical HPLC Method for this compound:

ParameterValue/ConditionPurpose
Column C18, 5 µm, 4.6 x 150 mmStationary phase for separation based on polarity.
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterEluent to carry the sample through the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 280 nmQuantifies the analyte based on UV absorbance.
Injection Volume 10 µLThe amount of sample introduced into the system.
Column Temp. 35 °CEnsures reproducibility of retention times.

This table outlines a standard starting point for developing a quantitative HPLC method for this compound. Method validation according to established guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness for specific research applications. moca.net.ua

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Determination and Metabolite Profiling

For applications requiring higher sensitivity and selectivity, such as the determination of trace amounts of this compound in environmental samples or the identification of its metabolites in biological systems, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. mfd.org.mkjfda-online.com This powerful technique couples the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov

In trace determination, LC-MS/MS can achieve detection limits in the nanogram per milliliter (ng/mL) range. europa.eu The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the target analyte. mfd.org.mkjfda-online.com

Metabolite profiling is another critical application of LC-MS/MS in the study of fluoroquinolone analogues. mdpi.comscispace.com After administration of the parent drug, biological samples can be analyzed to detect and identify metabolites formed through various biotransformation pathways. The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, allow for the determination of the elemental composition of unknown metabolites, aiding in their structural elucidation. mdpi.com

Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Metabolites:

ParameterValue/ConditionPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveGenerates charged ions from the analyte molecules.
Mass Analyzer Triple Quadrupole (QqQ) or QTOFFilters and detects ions based on their mass-to-charge ratio.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Precursor Ion (m/z) [M+H]+ for this compoundThe mass-to-charge ratio of the parent molecule.
Product Ions (m/z) Specific fragmentsCharacteristic fragments used for confirmation and quantification.

The development of a robust LC-MS/MS method is crucial for understanding the fate of this compound in biological and environmental systems.

Spectroscopic Techniques (Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis)) for Structural Elucidation in Research Contexts

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of newly synthesized compounds like this compound. mmu.ac.ukwiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms within a molecule. mmu.ac.uk ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, can establish correlations between different nuclei to piece together the complete molecular structure. For this compound, ¹⁹F NMR would also be crucial for confirming the presence and environment of the fluorine atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would show characteristic peaks for C-Cl, C-F, C=C, and C=N stretching vibrations within the quinoline (B57606) ring system. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. rsc.orgresearchgate.net The quinoline core of this compound is a chromophore that absorbs UV light. The UV-Vis spectrum would display characteristic absorption maxima that can be used for qualitative identification and quantitative analysis.

Expected Spectroscopic Data for this compound:

TechniqueExpected ObservationsInformation Gained
¹H NMR Aromatic proton signals with specific chemical shifts and coupling patterns.Elucidation of the proton framework of the quinoline ring.
¹³C NMR Distinct signals for each carbon atom in the molecule.Characterization of the carbon skeleton.
¹⁹F NMR A signal corresponding to the fluorine atom, potentially showing coupling to nearby protons.Confirmation of the presence and electronic environment of the fluorine substituent.
IR Characteristic absorption bands for C-Cl, C-F, C=C, and C=N bonds.Identification of key functional groups.
UV-Vis Absorption maxima in the UV region.Confirmation of the conjugated quinoline system.

Together, these spectroscopic methods provide a comprehensive picture of the molecular structure of this compound, which is essential for confirming its identity and purity in a research setting. researchgate.nettaylorandfrancis.com

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of a molecule, including complex biological macromolecules like proteins and their interactions with ligands. springernature.comnih.gov In the context of this compound research, this technique is invaluable for understanding how the compound binds to its biological target, such as an enzyme or receptor. nih.govfrontiersin.org

By obtaining a co-crystal of the target protein with this compound bound to it, researchers can visualize the precise binding mode at atomic resolution. youtube.com This information reveals the specific amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur in the protein upon ligand binding. springernature.com

This detailed structural information is critical for structure-based drug design efforts. It can explain the compound's activity and selectivity and guide the rational design of new analogues with improved potency or other desirable properties. nih.gov The process involves crystallizing the protein-ligand complex, collecting X-ray diffraction data, and then using computational methods to solve the electron density map and build an atomic model of the complex. nih.gov

Key Insights from a Hypothetical X-ray Crystal Structure of a this compound-Target Complex:

Structural FeatureSignificance in Drug Design
Binding Pocket Geometry Understanding the size, shape, and chemical nature of the active site.
Key Amino Acid Interactions Identifying crucial residues for ligand recognition and binding affinity.
Hydrogen Bonding Network Guiding modifications to enhance binding through specific hydrogen bonds.
Hydrophobic Interactions Optimizing non-polar contacts to improve potency and selectivity.
Conformational Changes Revealing the mechanism of protein activation or inhibition.

The structural data obtained from X-ray crystallography provides a powerful roadmap for the optimization of fluoroquinolone analogues as potential therapeutic agents or research tools. frontiersin.org

Future Research Directions and Drug Discovery Perspectives for Quinolone Pharmacophores

Design of Next-Generation Fluoroquinolones with Improved Efficacy and Resistance Profiles

The evolution of fluoroquinolone antibiotics has been a multi-generational effort to enhance their spectrum of activity, improve pharmacokinetic properties, and overcome bacterial resistance. wikipedia.orgnih.gov Structural modifications to the basic quinolone ring are crucial for these advancements. nih.gov The 4,7-Dichloro-8-fluoroquinoline structure contains key features that are significant in the design of new antibacterial agents.

The development of resistance to fluoroquinolones often involves mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through mechanisms like increased efflux pump activity. nih.govnih.gov The design of next-generation fluoroquinolones aims to create molecules that can evade these resistance mechanisms. researchgate.net Modifications at various positions of the quinolone core have been explored to enhance efficacy. For instance, a halogen at the C-8 position can expand the antibacterial spectrum to include anaerobic bacteria. nih.gov

Research has shown that the substituent at the C-7 position significantly influences the spectrum and potency of antibacterial activity. nih.gov While many successful fluoroquinolones feature a piperazine (B1678402) or pyrrolidine (B122466) ring at C-7, the chlorine atom in this compound offers a reactive site for introducing novel, diverse substituents. These new groups could potentially lead to enhanced interactions with bacterial enzymes and overcome existing resistance. nih.gov

The combination of a C-8 halogen and various N-1 substituents has been shown to produce potent antibacterial activity. nih.gov The fluorine atom at the C-8 position in this compound is significant, as a methoxy (B1213986) group at this position has been shown to improve activity against anaerobes. nih.gov This suggests that exploring derivatives with different substitutions at this position could be a promising strategy.

Future research could focus on using this compound as a scaffold to synthesize novel fluoroquinolones. Key areas of exploration would include:

Introducing diverse and bulky side chains at the C-7 position: This could help reduce the susceptibility of the new compounds to bacterial efflux pumps. crstoday.com

Modifying the N-1 substituent: The N-1 substituent is known to influence the potency of antibacterial activity. nih.govacs.org

Investigating the combined effect of the C-8 fluorine with other substitutions: This could lead to compounds with a lower propensity for selecting resistant mutants. cdc.gov

By systematically exploring these modifications, it may be possible to develop next-generation fluoroquinolones with improved efficacy against a wide range of pathogens, including multi-drug resistant strains. nih.gov

Development of Multi-Target Directed Ligands Incorporating Quinolone Moieties

Multi-Target-Directed Ligands (MTDLs) are an innovative therapeutic strategy aimed at simultaneously modulating multiple biological targets involved in a complex disease. nih.govnih.gov This approach is particularly relevant for multifactorial diseases like Alzheimer's disease and cancer, where a single-target drug may not be effective. nih.gov The quinolone scaffold is an attractive component in the design of MTDLs due to its proven biological activity and synthetic tractability. mdpi.com

The this compound core can serve as a foundational element for building MTDLs. The chlorine atoms at the C-4 and C-7 positions are reactive handles that allow for the attachment of other pharmacophores with different biological activities. This can lead to the creation of hybrid molecules that combine the properties of a fluoroquinolone with another active agent.

For instance, quinolone derivatives have been incorporated into MTDLs designed for neurodegenerative diseases by combining them with moieties that target enzymes like acetylcholinesterase or monoamine oxidase. mdpi.com The development of such compounds based on the this compound structure could yield novel therapeutics with a multi-pronged approach to complex diseases.

Future research in this area could involve:

Synthesizing hybrid molecules: This would involve linking this compound to other known bioactive fragments to target different pathways in a disease.

Screening these new compounds: The synthesized MTDLs would need to be tested for their activity against multiple targets to validate the design strategy.

By leveraging the chemical versatility of this compound, it is possible to develop novel MTDLs with the potential for enhanced therapeutic efficacy in complex diseases.

Application of Artificial Intelligence and Machine Learning in Fluoroquinolone Research

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions about the biological activity and properties of molecules. researchgate.netlogos-science.com

In the context of fluoroquinolone research, AI and ML can be applied in several ways:

Virtual Screening: AI algorithms can screen large virtual libraries of compounds derived from the this compound scaffold to predict their antibacterial activity. nih.gov This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core with optimized properties for antibacterial efficacy and reduced toxicity.

Predicting Resistance: ML models can be trained to predict the likelihood of bacteria developing resistance to new fluoroquinolone derivatives, allowing for the design of more robust antibiotics.

Toxicity Prediction: AI can be used to predict the potential toxicity of new compounds early in the drug discovery process, helping to avoid costly failures in later stages. mdpi.com

A deep learning approach has already been successfully used to discover new antibiotics that are structurally different from existing ones. nih.gov Applying similar models to derivatives of this compound could lead to the discovery of novel antibacterial agents with unique mechanisms of action.

Future research should focus on:

Building large, high-quality datasets: The performance of AI and ML models is highly dependent on the quality and size of the training data.

Developing and validating predictive models: Rigorous testing and validation are necessary to ensure the reliability of the models' predictions.

Integrating AI with experimental workflows: A collaborative approach, where AI-driven predictions guide experimental work, is likely to be the most effective strategy. mdpi.com

The application of AI and machine learning to the study of this compound and its derivatives holds significant promise for accelerating the discovery of new and improved fluoroquinolone-based therapies.

Exploration of Novel Therapeutic Indications Beyond Antimicrobial Activity

While the quinolone scaffold is most famous for its antibacterial properties, derivatives of this chemical class have demonstrated a wide range of other biological activities. mdpi.com This suggests that compounds derived from this compound may have therapeutic potential beyond the treatment of bacterial infections.

Quinolone derivatives have been investigated for their potential as:

Anticancer agents: Some fluoroquinolones have shown antiproliferative effects on cancer cells, and new derivatives are being designed and synthesized with the aim of developing novel cytotoxic agents. nih.govmdpi.com

Antiviral agents: Chloroquine (B1663885), a well-known quinoline (B57606) derivative, has antiviral properties, and 4,7-dichloroquinoline (B193633) has also been shown to be effective against several viruses. researchgate.net

Antimalarial agents: The quinoline ring is a core component of several antimalarial drugs, including chloroquine and nalidixic acid, the first quinolone drug, was discovered during the synthesis of chloroquine. wikipedia.orgmdpi.com

Anti-inflammatory agents: Some quinoline derivatives have shown potential as anti-inflammatory drugs. researchgate.net

The specific substitution pattern of this compound, with its three halogen atoms, provides a unique electronic and steric profile that could be exploited for these other therapeutic applications. The reactivity of the chloro groups allows for further chemical modification to optimize activity for a particular non-antimicrobial target.

Future research in this area should involve:

Broad biological screening: Derivatives of this compound should be screened against a wide range of biological targets to identify novel activities.

Structure-activity relationship (SAR) studies: Once a new activity is identified, SAR studies can be conducted to optimize the structure of the compound for that specific target.

Mechanism of action studies: Elucidating the mechanism by which these compounds exert their non-antimicrobial effects is crucial for their further development as therapeutic agents.

The exploration of novel therapeutic indications for derivatives of this compound could lead to the discovery of new treatments for a variety of diseases, further highlighting the versatility of the quinolone pharmacophore.

Q & A

Q. What synthetic routes are commonly employed for 4,7-Dichloro-8-fluoroquinoline, and how can purity be validated?

Methodological Answer: The synthesis typically involves halogenation and fluorination steps on the quinoline core. For example, chlorination at the 4- and 7-positions can be achieved using POCl₃ or other chlorinating agents, followed by fluorination at the 8-position via nucleophilic substitution. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection, coupled with elemental analysis to confirm stoichiometry. Thin-layer chromatography (TLC) is also used for rapid purity assessment during intermediate steps .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and molecular connectivity. For instance, aromatic proton signals in the 7–8 ppm range indicate chlorine/fluorine substitution patterns .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular weight confirmation and fragmentation patterns to verify structural integrity .
  • Infrared (IR) Spectroscopy: Peaks near 750–800 cm⁻¹ correspond to C-Cl stretching, while C-F bonds exhibit absorption around 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How do substituent modifications at the 4- and 8-positions influence biological activity in quinoline derivatives?

Methodological Answer: Substituent effects are studied via systematic structure-activity relationship (SAR) assays. For example:

  • 4-Position Chlorine: Enhances lipophilicity, improving membrane permeability in antibacterial assays.
  • 8-Position Fluorine: Introduces electron-withdrawing effects, altering binding affinity to target enzymes (e.g., DNA gyrase in bacteria).
    SAR studies involve synthesizing analogs (e.g., replacing Cl with Br or F with CF₃) and testing against microbial or cancer cell lines. Biological data is correlated with computational models (e.g., molecular docking) to rationalize activity trends .

Q. What strategies optimize reaction yields in the synthesis of halogenated quinolines under modern conditions?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity. For example, KF·2H₂O under microwave irradiation enhances fluorination efficiency at the 8-position .
  • Catalytic Systems: Transition-metal catalysts (e.g., Pd/Cu) enable selective halogenation while minimizing side reactions.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, facilitating higher yields .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Reprodubility: Standardize assay protocols (e.g., fixed cell lines, consistent incubation times) to minimize variability.
  • Data Triangulation: Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + in vivo efficacy models).
  • Meta-Analysis: Statistically aggregate data from multiple studies to identify trends obscured by outlier results. Contradictions may arise from differences in compound purity, assay conditions, or biological models, necessitating rigorous documentation of experimental parameters .

Q. What computational approaches predict the electronic effects of substituents on this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electron density distributions to quantify substituent effects on aromatic rings. For example, fluorine’s electronegativity alters the quinoline’s HOMO-LUMO gap, impacting reactivity .
  • Molecular Dynamics (MD): Simulates interactions between the compound and biological targets (e.g., protein binding pockets) to guide rational design .

Data Management and Analysis

Q. How should researchers handle large datasets from spectroscopic or biological assays?

Methodological Answer:

  • Raw Data Archiving: Store unprocessed NMR/MS spectra in repositories like PubChem or institutional databases for transparency .
  • Statistical Tools: Use software like R or Python for multivariate analysis (e.g., principal component analysis) to identify correlations between substituent patterns and bioactivity .

Q. What criteria distinguish high-quality experimental data in quinoline research?

Methodological Answer:

  • Reproducibility: Data must be replicable across independent experiments.
  • Error Margins: Report standard deviations for biological triplicates and instrument detection limits for analytical data.
  • Peer Validation: Publish in journals requiring raw data submission (e.g., ACS, RSC journals) to ensure third-party verification .

Safety and Compliance

Q. What safety protocols are critical when handling halogenated quinolines?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Waste Management: Segregate halogenated waste for incineration to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.